N-Formyl-L-aspartic acid
Overview
Description
N-Formyl-L-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a formyl group attached to the nitrogen atom of the aspartic acid molecule. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-aspartic acid can be synthesized through the reaction of L-aspartic acid with formic acid and acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the formylated product. The reaction conditions, such as temperature and molar ratios of the reactants, are critical for optimizing the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to formic acid under specific conditions.
Reduction: The compound can be reduced to yield L-aspartic acid.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the formyl group.
Major Products Formed:
Oxidation: Formic acid and L-aspartic acid.
Reduction: L-aspartic acid.
Substitution: Various N-substituted aspartic acid derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-L-aspartic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis
Mechanism of Action
The mechanism by which N-Formyl-L-aspartic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. Molecular targets include enzymes involved in amino acid metabolism and pathways related to protein synthesis .
Comparison with Similar Compounds
N-Formyl-L-alanine: Similar in structure but with an alanine backbone.
N-Formyl-L-glutamic acid: Contains a glutamic acid backbone instead of aspartic acid.
N-Formyl-L-phenylalanine: Features a phenylalanine backbone.
Uniqueness: N-Formyl-L-aspartic acid is unique due to its specific interactions with enzymes and its role in metabolic pathways. Its formyl group provides distinct chemical reactivity compared to other N-formyl amino acids, making it valuable in various research and industrial applications .
Biological Activity
N-Formyl-L-aspartic acid (NFA) is an amino acid derivative that exhibits notable biological activity, particularly in metabolic pathways and as a potential chemotactic agent in reproductive biology. This article explores its synthesis, biological functions, and implications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by the molecular formula and a molecular weight of 175.11 g/mol. It is synthesized primarily through the N-formylation of L-aspartic acid using formamide as the source of the formyl group. The reaction typically occurs under heating conditions (60°C to 100°C) and can take several hours, depending on the specific experimental setup.
Synthesis Reaction
The general reaction for synthesizing this compound can be represented as follows:
Biological Activity and Metabolic Pathways
This compound plays a significant role in various metabolic processes. It can be hydrolyzed to yield L-aspartate and formate, contributing to biosynthetic pathways essential for amino acid metabolism. Furthermore, it has been identified as a substrate for enzymes involved in amino acid metabolism, suggesting that it may influence metabolic pathways associated with aspartate derivatives .
Case Study: Sperm Chemotaxis
A pivotal study identified N-formyl-L-aspartate as a novel sperm chemoattractant. Researchers demonstrated that this compound significantly influenced sperm motility in response to oviductal fluid during ovulation. Using microfluidic devices, they observed that sperm exhibited increased directionality and velocity towards gradients of NFA, which was present in higher concentrations in ovulatory fluids compared to preovulatory fluids .
Key Findings:
- Chemotactic Response : Sperm showed increased intracellular calcium influx when exposed to ovulatory oviductal fluid containing NFA.
- Potential Implications : This discovery raises questions about the role of NFA in human fertility and its potential impact on conception rates among women experiencing idiopathic infertility.
Comparative Analysis with Related Compounds
This compound shares structural similarities with other amino acid derivatives. Below is a comparison table highlighting some related compounds:
Compound Name | Structure/Formula | Unique Features |
---|---|---|
L-Aspartic Acid | C₄H₇N₁O₄ | Naturally occurring amino acid |
N-Acetyl-L-aspartic Acid | C₅H₉N₁O₅ | Acetylated derivative used in peptide synthesis |
N-Formyl-L-glutamic Acid | C₆H₉N₁O₆ | Similar formylation process; one additional carbon |
N-Boc-L-aspartic Acid | C₇H₁₃N₁O₄ | Protected form used in organic synthesis |
Enzymatic Interactions and Hydrolysis
Research indicates that this compound may interact with specific enzymes involved in amino acid metabolism. For instance, it can undergo hydrolysis catalyzed by enzymes such as aspartoacylase, leading to the production of L-aspartate and formic acid . This reaction is crucial for maintaining metabolic homeostasis and facilitating various biochemical pathways.
Hydrolysis Reaction
Properties
IUPAC Name |
(2S)-2-formamidobutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUUQXIFCBBFDP-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941154 | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19427-28-2 | |
Record name | N-Formyl-L-aspartic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19427-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Formyl-L-aspartic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019427282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Hydroxymethylidene)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30941154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-formyl-L-aspartic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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